Cas no 444606-08-0 (1-methanesulfonylpiperidin-3-ol)

1-methanesulfonylpiperidin-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-(Methylsulfonyl)-3-piperidinol
- 1-methylsulfonylpiperidin-3-ol
- 1-methanesulfonylpiperidin-3-ol
- 1-(Methanesulfonyl)piperidin-3-ol
- AKOS005073917
- J-503578
- 1-(methylsulfonyl)piperidin-3-ol
- EN300-714801
- CS-0109735
- F8882-1870
- 1-Methanesulfonyl-piperidin-3-ol
- SCHEMBL5371884
- D76919
- MFCD12185766
- 444606-08-0
- SB41381
- ZRWNGUJVDUBGFQ-UHFFFAOYSA-N
- DTXSID50591599
- SS-3883
- DB-180323
-
- MDL: MFCD12185766
- Inchi: InChI=1S/C6H13NO3S/c1-11(9,10)7-4-2-3-6(8)5-7/h6,8H,2-5H2,1H3
- InChI Key: ZRWNGUJVDUBGFQ-UHFFFAOYSA-N
- SMILES: CS(=O)(=O)N1CCCC(C1)O
Computed Properties
- Exact Mass: 179.06161445g/mol
- Monoisotopic Mass: 179.06161445g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 66Ų
1-methanesulfonylpiperidin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1180375-1g |
1-(Methylsulfonyl)piperidin-3-ol |
444606-08-0 | 95+% | 1g |
¥10250.00 | 2024-05-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1180375-500mg |
1-(Methylsulfonyl)piperidin-3-ol |
444606-08-0 | 95+% | 500mg |
¥8013.00 | 2024-05-13 | |
Enamine | EN300-714801-0.05g |
1-methanesulfonylpiperidin-3-ol |
444606-08-0 | 95.0% | 0.05g |
$94.0 | 2025-03-21 | |
TRC | M137686-100mg |
1-(Methylsulfonyl)-3-piperidinol |
444606-08-0 | 100mg |
$ 95.00 | 2022-06-04 | ||
TRC | M137686-500mg |
1-(Methylsulfonyl)-3-piperidinol |
444606-08-0 | 500mg |
$ 320.00 | 2022-06-04 | ||
Enamine | EN300-714801-2.5g |
1-methanesulfonylpiperidin-3-ol |
444606-08-0 | 95.0% | 2.5g |
$814.0 | 2025-03-21 | |
Enamine | EN300-714801-5.0g |
1-methanesulfonylpiperidin-3-ol |
444606-08-0 | 95.0% | 5.0g |
$1627.0 | 2025-03-21 | |
Key Organics Ltd | SS-3883-10MG |
1-(methylsulfonyl)-3-piperidinol |
444606-08-0 | >95% | 10mg |
£63.00 | 2025-02-09 | |
1PlusChem | 1P00IUC8-500mg |
1-(methylsulfonyl)-3-piperidinol |
444606-08-0 | 95% | 500mg |
$449.00 | 2025-03-01 | |
1PlusChem | 1P00IUC8-50mg |
1-(Methylsulfonyl)-3-piperidinol |
444606-08-0 | 95% | 50mg |
$140.00 | 2025-03-15 |
1-methanesulfonylpiperidin-3-ol Related Literature
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O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
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Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
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Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
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4. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
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D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
Additional information on 1-methanesulfonylpiperidin-3-ol
1-Methanesulfonylpiperidin-3-ol: A Comprehensive Overview of CAS No. 444606-08-0
1-Methanesulfonylpiperidin-3-ol (CAS No. 444606-08-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure and properties, has shown promising potential in various therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of 1-methanesulfonylpiperidin-3-ol.
Chemical Structure and Properties
1-Methanesulfonylpiperidin-3-ol is a derivative of piperidine, a six-membered heterocyclic amine. The compound features a piperidine ring with a methanesulfonyl group attached to the nitrogen atom and a hydroxyl group at the 3-position. The molecular formula of 1-methanesulfonylpiperidin-3-ol is C7H15NO3S, and its molecular weight is 193.25 g/mol. The presence of the methanesulfonyl group imparts unique chemical properties to the molecule, such as increased polarity and reactivity.
The solubility of 1-methanesulfonylpiperidin-3-ol in water is moderate, making it suitable for various aqueous-based reactions and formulations. Additionally, the compound exhibits good stability under standard laboratory conditions, which facilitates its handling and storage.
Synthesis Methods
The synthesis of 1-methanesulfonylpiperidin-3-ol can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of piperidine with methanesulfonyl chloride followed by hydroxylation at the 3-position. This multi-step process requires careful control of reaction conditions to ensure high yields and purity.
An alternative approach involves the use of chiral catalysts to achieve enantioselective synthesis, which is crucial for pharmaceutical applications where enantiomeric purity is essential. Recent advancements in asymmetric synthesis have led to more efficient and environmentally friendly methods for producing 1-methanesulfonylpiperidin-3-ol.
Biological Activities and Therapeutic Potential
1-Methanesulfonylpiperidin-3-ol has been extensively studied for its biological activities, particularly in the context of central nervous system (CNS) disorders. Research has shown that this compound exhibits potent neuroprotective effects by modulating various signaling pathways involved in neuronal survival and function.
In preclinical studies, 1-methanesulfonylpiperidin-3-ol has demonstrated efficacy in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The compound's ability to reduce oxidative stress and inhibit neuroinflammation makes it a promising candidate for further development as a therapeutic agent.
Beyond its neuroprotective properties, 1-methanesulfonylpiperidin-3-ol has also shown potential in other therapeutic areas. For instance, it has been investigated for its anti-inflammatory effects in inflammatory bowel disease (IBD) models. The compound's ability to modulate immune responses and reduce tissue damage suggests its potential as a novel treatment option for IBD.
Clinical Trials and Future Directions
The promising preclinical results of 1-methanesulfonylpiperidin-3-ol have paved the way for early-stage clinical trials. Several Phase I trials are currently underway to evaluate the safety and pharmacokinetics of the compound in healthy volunteers. These trials aim to establish optimal dosing regimens and identify any potential side effects.
If these initial trials yield positive results, subsequent Phase II trials will focus on assessing the efficacy of 1-methanesulfonylpiperidin-3-ol in specific patient populations with CNS disorders or inflammatory conditions. The success of these trials could lead to further development and eventual approval as a new therapeutic agent.
Conclusion
1-Methanesulfonylpiperidin-3-ol, with its unique chemical structure and diverse biological activities, represents a promising compound in the field of medicinal chemistry. Ongoing research continues to uncover new applications and mechanisms of action for this molecule, highlighting its potential as a valuable tool in drug discovery and development.
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